5-(Piperidin-1-ylmethyl)-2-furohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c12-13-11(15)10-5-4-9(16-10)8-14-6-2-1-3-7-14/h4-5H,1-3,6-8,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHPTLRLLWTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of the Mannich Reaction:the Synthesis of the Precursor, Methyl 5 Piperidin 1 Ylmethyl 2 Furoate, Begins with the Mannich Reaction, a Three Component Condensation Involving Methyl 2 Furoate, Formaldehyde, and Piperidine.nih.govnih.gov
Step 1: Iminium Ion Formation: Piperidine (B6355638), a secondary amine, reacts with formaldehyde (B43269) to form an unstable carbinolamine, which readily dehydrates to form a reactive electrophilic species known as the piperidinium (B107235) iminium ion. mdpi.com
Step 2: Electrophilic Attack: The furan (B31954) ring of methyl 2-furoate, being an electron-rich heterocycle, acts as the nucleophile. It attacks the electrophilic carbon of the iminium ion. This attack preferentially occurs at the C-5 position of the furan ring, which is activated by the ester group at the C-2 position.
Step 3: Deprotonation: A base (such as another molecule of piperidine) removes a proton from the C-5 position, restoring the aromaticity of the furan ring and yielding the final product, methyl 5-(piperidin-1-ylmethyl)-2-furoate.
Mechanism of Hydrazinolysis Nucleophilic Acyl Substitution :the Conversion of the Ester to the Hydrazide is a Well Established Nucleophilic Acyl Substitution Reaction.vanderbilt.edubyjus.commasterorganicchemistry.com
Step 1: Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine (B178648) on the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the attacking nitrogen gains a positive charge. vanderbilt.edu
Step 2: Elimination (Leaving Group Departure): The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the lone pair of electrons from the negatively charged oxygen atom. Simultaneously, the C-O single bond to the methoxy (B1213986) group breaks, and the methoxy group is expelled as a methoxide (B1231860) ion (CH₃O⁻), which is the leaving group. masterorganicchemistry.com
Step 3: Proton Transfer: The expelled methoxide ion is a strong base and readily deprotonates the positively charged nitrogen atom of the hydrazide moiety, generating the neutral 5-(Piperidin-1-ylmethyl)-2-furohydrazide product and a molecule of methanol. This final proton transfer step is rapid and drives the reaction to completion. libretexts.org
Advanced Structural Characterization and Conformational Analysis of 5 Piperidin 1 Ylmethyl 2 Furohydrazide
Solid-State X-ray Crystallographic Analysis
A definitive understanding of the solid-state architecture of 5-(Piperidin-1-ylmethyl)-2-furohydrazide would be achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide precise atomic coordinates, from which a wealth of structural information can be derived.
Crystal System, Space Group, and Unit Cell Parameters
The initial step in crystallographic analysis involves determining the crystal system, which describes the symmetry of the crystal lattice. This could be triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic. The space group would further define the specific symmetry elements present within the crystal. The unit cell, the basic repeating unit of the crystal lattice, would be characterized by its parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Precise Bond Lengths, Bond Angles, and Dihedral Angles
A solved crystal structure would allow for the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data is crucial for confirming the connectivity of the atoms and for analyzing the geometry of the furan (B31954) ring, the hydrazide moiety, and the piperidine (B6355638) ring. For instance, the planarity of the furan ring and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) would be definitively established.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular forces. A crystallographic study would reveal the nature and geometry of these interactions, such as hydrogen bonding networks, which are expected to be significant given the presence of the hydrazide N-H groups and the carbonyl oxygen. Other interactions, like van der Waals forces and potentially π-π stacking involving the furan rings, would also be characterized, providing insight into the stability of the crystal lattice.
Solution-State Conformational Dynamics by Advanced NMR Spectroscopy
While X-ray crystallography provides a static picture, the conformation of molecules in solution can be flexible and dynamic. Advanced NMR techniques are the primary tools for investigating these solution-state properties.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
A suite of two-dimensional NMR experiments would be necessary to unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and to probe its conformational dynamics.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the furan and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity between the different structural fragments of the molecule, for instance, connecting the methylene (B1212753) bridge to both the furan and piperidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum would provide direct evidence for the preferred solution-state conformation and the relative orientation of the different parts of the molecule.
Table 2: Expected 2D NMR Correlations for Structural Elucidation
| Experiment | Information Yielded |
|---|---|
| COSY | ¹H-¹H couplings within the furan and piperidine rings. |
| HSQC | Direct ¹H-¹³C correlations for assigning carbon signals. |
| HMBC | Long-range ¹H-¹³C correlations to confirm the molecular skeleton and connectivity of subunits. |
| NOESY | Through-space ¹H-¹H correlations to determine solution-state conformation and stereochemistry. |
Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Detection
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions like hydrogen bonding.
FT-IR spectroscopy is an effective tool for identifying the various functional groups within this compound by detecting their characteristic vibrational frequencies. ijcmas.com
Furan Ring: The furan moiety gives rise to several characteristic bands. The C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. researchgate.net The C-O-C asymmetric and symmetric stretching modes of the furan ring are also prominent, usually found around 1250 cm⁻¹ and 1080 cm⁻¹, respectively. researchgate.net
Hydrazide Group: This group is characterized by several distinct vibrations. The N-H stretching vibrations of the -NH and -NH₂ groups appear as strong, sharp bands in the 3200-3400 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to hydrogen bonding; intermolecular bonding typically causes a shift to lower wavenumbers and band broadening. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption, expected in the range of 1630-1680 cm⁻¹. Its position is also influenced by hydrogen bonding.
Piperidine Ring: The C-H stretching vibrations of the methylene groups in the piperidine ring are observed between 2800 and 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the 1000-1200 cm⁻¹ region.
Methylene Bridge: The -CH₂- group linking the piperidine and furan moieties will show C-H stretching modes (2850-2960 cm⁻¹) and a characteristic scissoring vibration around 1450 cm⁻¹.
Table 2: Expected Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydrazide (-NHNH₂) | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Piperidine/Methylene (-CH₂-) | C-H Stretch | 2800 - 3000 | Medium-Strong |
| Hydrazide (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Furan Ring | C=C Stretch | 1500 - 1600 | Medium |
| Methylene (-CH₂-) | CH₂ Scissoring | ~1450 | Medium |
| Furan Ring | C-O-C Asymmetric Stretch | ~1250 | Strong |
| Piperidine/Furan | C-N / C-O Stretch | 1000 - 1200 | Medium-Strong |
This table is a compilation of expected frequency ranges based on general spectroscopic data and studies of related furan and piperidine derivatives. researchgate.netglobalresearchonline.net
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for analyzing symmetric vibrations and skeletal modes of cyclic structures. globalresearchonline.netchemicalpapers.com
For this compound, Raman spectroscopy would be effective for observing:
Symmetric Ring Vibrations: The symmetric stretching or "breathing" modes of the furan and piperidine rings, which are often weak in the IR spectrum, can be strong in the Raman spectrum. researchgate.net
C-C and C=C Bonds: The stretching vibrations of the C=C bonds in the furan ring and the C-C skeletal framework of the piperidine ring would yield distinct Raman signals.
Conformational Isomers: If different stable conformers (rotamers) exist in significant populations at a given temperature, Raman spectroscopy may be able to detect distinct sets of vibrational bands for each conformer, providing insight into the conformational landscape of the molecule.
Computational Chemistry and Theoretical Studies on 5 Piperidin 1 Ylmethyl 2 Furohydrazide
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. nih.gov By utilizing functionals that approximate the exchange-correlation energy, DFT methods provide a balance between computational cost and accuracy, making them well-suited for the study of medium-sized organic molecules like 5-(Piperidin-1-ylmethyl)-2-furohydrazide.
A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. irjweb.comnih.gov This process minimizes the total energy of the molecule, revealing its most probable conformation in the gaseous phase.
Interactive Table: Illustrative Optimized Geometrical Parameters for a Furohydrazide Derivative
This table presents typical bond lengths and angles for a furohydrazide derivative, as specific experimental or calculated data for this compound is not available in the provided search results. The data is for illustrative purposes to demonstrate the output of DFT calculations.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C=O | 1.23 |
| Bond Length | N-N | 1.39 |
| Bond Length | C-O (furan) | 1.36 |
| Bond Length | C-C (furan) | 1.38 |
| Bond Angle | O=C-N | 122.5 |
| Bond Angle | C-N-N | 119.8 |
| Bond Angle | C-O-C (furan) | 108.2 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. acadpubl.eu The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, while a larger gap indicates higher stability. researchgate.net This energy gap is also instrumental in understanding the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition. nih.gov
Interactive Table: Illustrative Frontier Molecular Orbital Energies
The following table provides representative HOMO, LUMO, and energy gap values for a similar heterocyclic compound, as specific data for this compound is not available. This data illustrates the typical output of a DFT calculation.
| Parameter | Energy (eV) |
| EHOMO | -6.297 |
| ELUMO | -1.810 |
| Energy Gap (ΔE) | 4.487 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, offering insights into its reactive behavior. acadpubl.eu The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net Typically, red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. acadpubl.eu Conversely, blue areas denote regions of low electron density and positive potential, indicating sites prone to nucleophilic attack. acadpubl.eu Green and yellow regions represent intermediate potentials. acadpubl.eu For this compound, the MEP map would likely highlight the carbonyl oxygen and the nitrogen atoms of the hydrazide and piperidine (B6355638) groups as regions of negative potential, while the hydrogen atoms attached to nitrogen would exhibit positive potential. researchgate.net
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors, derived from conceptual DFT, provide a more quantitative measure of a molecule's stability and reactivity. researchgate.net
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. researchgate.net Harder molecules have a larger HOMO-LUMO gap and are less reactive. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. nih.gov
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η, where μ is the chemical potential (μ = -χ). researchgate.net
Local reactivity descriptors, such as Fukui functions, can also be determined to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Interactive Table: Illustrative Global Reactivity Descriptors
This table shows example values for global reactivity descriptors for a comparable molecule, as specific data for this compound is not available. These values are derived from the illustrative HOMO and LUMO energies provided earlier.
| Descriptor | Formula | Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.244 |
| Chemical Softness (S) | 1 / η | 0.446 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.054 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.655 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time, considering its interactions with the surrounding environment. scispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. semanticscholar.org
The flexibility of the piperidine ring, the furohydrazide core, and the methylene (B1212753) linker in this compound suggests that the molecule can adopt various conformations. MD simulations can be employed to explore the conformational landscape of this molecule in different solvent environments, such as in an aqueous solution or a non-aqueous medium. researchgate.net
By simulating the molecule's trajectory over time, a conformational ensemble, which is a collection of the different shapes the molecule adopts, can be generated. researchgate.net Analysis of this ensemble can reveal the most stable and frequently occurring conformations, as well as the energetic barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. The simulations can also shed light on the role of solvent molecules in stabilizing certain conformations through hydrogen bonding and other non-covalent interactions. researchgate.net
Analysis of Intramolecular Hydrogen Bonding and Conformational Transitions
The analysis of intramolecular hydrogen bonds (IHBs) is crucial for understanding a molecule's conformational preferences, which in turn influence its physicochemical properties and biological activity. The formation of IHBs can shield polar groups, increase membrane permeability, and stabilize bioactive conformations. rsc.org Computational methods, such as Density Functional Theory (DFT), are often employed to model the lowest energy conformations and predict the propensity for IHB formation. rsc.org Conformational analysis identifies the stable spatial arrangements of a molecule and the energy barriers for transitions between them. nih.govresearchgate.net
For this compound, a detailed conformational analysis or a specific study on its intramolecular hydrogen bonding patterns has not been documented. Such a study would theoretically involve mapping the potential energy surface by rotating the molecule's single bonds to identify stable conformers and transition states. The presence of hydrogen bond donors (the hydrazide -NH and -NH2 groups) and acceptors (the furan (B31954) oxygen, hydrazide carbonyl oxygen, and piperidine nitrogen) suggests the potential for various intramolecular hydrogen bonds that could significantly impact its three-dimensional structure. However, without specific computational studies, any discussion of its conformational transitions remains speculative.
Solvation Free Energy Calculations and Solvent Effects on Molecular Behavior
Solvation free energy calculations are essential for predicting how a solvent influences a molecule's behavior, including its conformational equilibrium and solubility. These calculations model the interaction between the solute and solvent molecules. The choice of solvent can significantly alter the stability of different conformers; for instance, polar solvents may favor conformations with exposed polar groups, while nonpolar solvents might stabilize structures with intramolecular hydrogen bonds that mask polarity. researchgate.net
There are no published studies detailing the solvation free energy calculations or the specific effects of different solvents on the molecular behavior of this compound. A computational investigation would typically use implicit or explicit solvent models to determine how solvents like water or chloroform (B151607) might shift its conformational preferences, thereby affecting properties relevant to its potential applications.
Theoretical Prediction of Molecular Interactions and Binding Affinities
Theoretical methods are widely used to predict how a ligand might interact with a biological target and to estimate its binding affinity. These predictions are fundamental in drug discovery for prioritizing compounds for synthesis and experimental testing. nih.gov
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE or LiPE) are key metrics in drug design used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. nih.govrgdscience.com High LE and LLE values are often associated with more promising drug candidates. uniroma1.itnih.gov Lipophilicity, commonly estimated by the calculated logarithm of the partition coefficient (cLogP), is a critical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. uniroma1.it
Specific calculated values for cLogP, Ligand Efficiency, or Lipophilic Ligand Efficiency for this compound are not available in published research. While general cLogP values can be estimated using various software, detailed and validated predictions in the context of a specific biological target are absent. A study on related piperidine derivatives highlighted the importance of low lipophilicity for achieving high lipophilic ligand efficiency. researchgate.net
| Metric | Description | Predicted Value for this compound |
| cLogP | A measure of the molecule's lipophilicity. | Data not available in scientific literature. |
| Ligand Efficiency (LE) | Relates the binding affinity of a ligand to the number of its non-hydrogen atoms. | Data not available; requires potency data. |
| Lipophilic Ligand (LiPE) | Efficiency | Relates the binding affinity of a ligand to its lipophilicity (pIC50 - LogP). |
Note: This table reflects the absence of specific data in the reviewed literature.
In silico ADMET prediction uses computational models to forecast a compound's pharmacokinetic and toxicity profile. frontiersin.org These models assess properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities. frontiersin.orgjneonatalsurg.com Such predictions are vital for identifying potential liabilities early in the drug discovery process. semanticscholar.org A study on similar quinoline (B57606) analogues containing a piperidin-1-ylmethyl moiety found that the synthesized molecules were within an acceptable, less toxic range, suggesting their potential as drug discovery hits. researchgate.net
No specific theoretical ADMET predictions for this compound have been published. A computational ADMET study would typically involve using various QSAR-based models to predict the parameters listed below.
| ADMET Property | Description | Predicted Profile for this compound |
| Absorption | Prediction of human intestinal absorption and Caco-2 cell permeability. | Data not available in scientific literature. |
| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Data not available in scientific literature. |
| Metabolism | Prediction of inhibition or substrate activity for cytochrome P450 enzymes. | Data not available in scientific literature. |
| Excretion | Prediction of total clearance. | Data not available in scientific literature. |
| Toxicity | Prediction of properties such as hepatotoxicity, mutagenicity, and cardiotoxicity. | Data not available in scientific literature. |
Note: This table reflects the absence of specific data in the reviewed literature.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net These models are then used as 3D queries to search large compound libraries in a process called virtual screening, aiming to identify novel molecules with potential biological activity. nih.govmdpi.comresearchgate.net The process involves selecting key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings from known active compounds. nih.gov
There are no published pharmacophore models derived from or used to screen for compounds with the this compound scaffold. The development of such a model would require a set of active compounds with a shared mechanism of action to define the critical chemical features for bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical properties or structural features) with activity, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov Studies on furan-pyrazole piperidine derivatives have successfully used 2D and 3D descriptors to build robust QSAR models for anticancer activity. nih.gov
A specific QSAR model for this compound or its derivatives has not been reported in the scientific literature. To develop such a model, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. This would allow for the identification of key molecular descriptors that govern the activity of this chemical series.
Development of 2D and 3D QSAR Models for Analogues
While specific QSAR models for this compound were not found in the public domain, the principles of their development can be elucidated from studies on analogous structures, such as piperidine and furan derivatives. These studies establish a framework for how such models would be constructed and the types of descriptors that would be critical for predicting the activity of this class of compounds.
2D QSAR Models:
Two-dimensional QSAR models correlate the biological activity of a series of compounds with their 2D structural properties, which are represented by numerical descriptors. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molar refractivity, molecular weight), and topological (e.g., connectivity indices).
For a series of analogues of this compound, a typical 2D QSAR study would involve the following steps:
Data Set Selection: A diverse set of analogues with a wide range of biological activities would be compiled.
Descriptor Calculation: A large number of 2D descriptors would be calculated for each molecule in the dataset.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
3D QSAR Models:
Three-dimensional QSAR models provide a more detailed understanding of the SAR by considering the 3D conformation of the molecules and their interaction with a biological target. Common 3D QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with the biological activity to generate a 3D contour map that indicates regions where modifications to the molecular structure would likely enhance or diminish activity.
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the molecular interactions.
For analogues of this compound, a 3D QSAR study would likely reveal the importance of the spatial arrangement of the piperidine ring, the furan core, and the hydrazide group for optimal interaction with a target protein.
Illustrative Data for QSAR Model Development:
The following table represents a hypothetical dataset that could be used to develop a QSAR model for a series of analogues of this compound. The descriptors are chosen based on their common use in QSAR studies of heterocyclic compounds.
| Compound ID | Biological Activity (pIC50) | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| Analog 1 | 6.5 | 237.29 | 1.8 | 2 | 4 |
| Analog 2 | 7.2 | 251.32 | 2.1 | 2 | 4 |
| Analog 3 | 5.9 | 223.26 | 1.5 | 2 | 4 |
| Analog 4 | 7.8 | 265.35 | 2.4 | 2 | 5 |
| Analog 5 | 6.1 | 245.28 | 1.9 | 3 | 4 |
Identification of Structural Requirements for Modulating Specific Molecular Interactions
Computational studies, particularly molecular docking and molecular dynamics simulations, are instrumental in identifying the key structural features of this compound and its analogues that are crucial for modulating interactions with specific molecular targets.
Key Structural Features and Their Potential Roles:
Piperidine Ring: The piperidine moiety is a common feature in many bioactive molecules and can participate in various non-covalent interactions. Its conformational flexibility allows it to adopt different orientations to fit into a binding pocket. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form ionic interactions. Substitutions on the piperidine ring can influence its steric and electronic properties, thereby modulating its binding affinity.
Hydrazide Moiety: The -C(=O)NHNH2 group is a key functional group that can participate in multiple hydrogen bonding interactions. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amine hydrogens are hydrogen bond donors. This group can play a critical role in anchoring the molecule within a binding site.
Methylene Linker: The -CH2- group connecting the piperidine and furan rings provides rotational flexibility, allowing the two cyclic systems to adopt an optimal orientation for binding.
Molecular Docking and Dynamics Simulations:
Molecular docking simulations can predict the preferred binding mode of this compound analogues within the active site of a target protein. These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interactions and the conformational changes that may occur upon binding.
Hypothetical Interaction Map:
The following table summarizes the potential key molecular interactions that could be identified through computational studies for an analogue of this compound with a hypothetical protein target.
| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
| Piperidine Nitrogen | Hydrogen Bond Acceptor / Ionic Interaction | Aspartic Acid, Glutamic Acid |
| Furan Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Furan Oxygen | Hydrogen Bond Acceptor | Serine, Threonine |
| Carbonyl Oxygen (Hydrazide) | Hydrogen Bond Acceptor | Arginine, Lysine |
| Amine Hydrogens (Hydrazide) | Hydrogen Bond Donor | Aspartate, Glutamate |
By integrating the findings from 2D and 3D QSAR models with the detailed interaction information from molecular docking and dynamics simulations, a comprehensive understanding of the structural requirements for the biological activity of this compound analogues can be achieved. This knowledge is invaluable for the rational design of new and more potent compounds.
Molecular Interaction Mechanisms and Target Engagement of 5 Piperidin 1 Ylmethyl 2 Furohydrazide
Molecular Docking and Ligand-Protein Interaction Profiling
Identification of Putative Biological Target Proteins
The structure of 5-(Piperidin-1-ylmethyl)-2-furohydrazide, featuring a furohydrazide core and a piperidinylmethyl side chain, suggests potential interactions with a variety of biological targets. The furohydrazide moiety is a known scaffold in medicinal chemistry, often investigated for its role in inhibiting enzymes like tyrosinase. The piperidine (B6355638) ring is a common feature in ligands that target G-protein coupled receptors (GPCRs) and ion channels.
Potential target classes for this compound could include:
Enzymes: The hydrazide group can act as a metal chelator, suggesting potential inhibition of metalloenzymes. Dihydrofolate reductase (DHFR) is another enzyme class where piperidine-containing compounds have shown inhibitory activity. nih.gov
Receptors: The piperidine and furan (B31954) rings can participate in interactions within the binding pockets of various receptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A) receptors, which are common targets for piperidine-containing molecules. nih.gov
Characterization of Key Intermolecular Interactions
The binding of this compound to a protein target would be governed by a combination of intermolecular forces:
Hydrogen Bonding: The hydrazide group (-CONHNH2) is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (from the N-H groups) and acceptor (from the C=O group). The oxygen atom in the furan ring and the nitrogen in the piperidine ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The methylene (B1212753) groups of the piperidine ring and the carbon backbone of the furan ring can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket, such as valine, leucine, and isoleucine.
π-π Stacking: The aromatic furan ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Cation-π Interactions: The protonated nitrogen of the piperidine ring (under physiological pH) can form cation-π interactions with aromatic amino acid residues.
Prediction of Binding Modes and Conformational Changes Induced by Ligand Binding
Computational docking simulations would be necessary to predict the specific binding mode of this compound within a target's active site. Such studies can reveal the lowest energy conformation of the ligand and any conformational changes the protein might undergo to accommodate the ligand. The flexibility of the single bond connecting the piperidinylmethyl group to the furan ring allows for multiple potential binding poses, which would be explored in docking studies.
In Vitro Mechanistic Binding and Activity Studies
Following computational predictions, in vitro assays are essential to experimentally validate the interactions and determine the compound's functional effects.
Enzyme Inhibition Kinetics and Mechanistic Classification
Should this compound be identified as an enzyme inhibitor, kinetic studies would be performed to elucidate its mechanism of action. By measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations, the type of inhibition can be determined.
| Inhibition Type | Description |
| Competitive | The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. |
| Non-Competitive | The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. nih.govresearchgate.net |
| Uncompetitive | The inhibitor binds only to the enzyme-substrate complex. |
Lineweaver-Burk and Dixon plots are graphical methods used to analyze the kinetic data and determine key parameters like the Michaelis constant (Km) and the inhibition constant (Ki). nih.govresearchgate.net
Receptor Binding Assays and Ligand Displacement Studies to Determine Affinity and Specificity
To investigate the interaction of this compound with a specific receptor, radioligand binding assays are a standard method. nih.gov These assays measure the affinity of the compound for the receptor by quantifying its ability to displace a known radiolabeled ligand that binds to the same receptor.
The data from these experiments are used to calculate the inhibitor constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity. These studies are crucial for determining both the potency and the selectivity of the compound for its target receptor over other receptors. nih.gov
Investigation of Protein Allosteric Modulation
Allosteric modulation, where a ligand binds to a site on a protein distinct from the primary (orthosteric) site to modify the protein's activity, offers a sophisticated mechanism for therapeutic intervention. While direct studies on this compound as an allosteric modulator are not extensively documented, the structural motifs it contains are present in known allosteric modulators, suggesting its potential in this capacity.
For instance, compounds featuring a piperidine ring have been identified as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs). Research into the prostaglandin (B15479496) EP2 receptor led to the discovery of 2-piperidinyl phenyl benzamides as PAMs, which increase the potency of the natural ligand without activating the receptor directly. nih.gov These modulators bind to an allosteric site, inducing a conformational change that enhances the affinity or efficacy of the orthosteric ligand. Similarly, other piperidine-containing structures have been investigated for their allosteric modulation of various receptors, highlighting the utility of this moiety in targeting topographically distinct sites. nih.gov The presence of the piperidin-1-ylmethyl group in the subject compound suggests it may have the potential to interact with allosteric sites on certain protein targets, although the specific proteins and the nature of this modulation require empirical investigation.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
The biological activity of this compound is intrinsically linked to its three core components: the furan ring, the piperidine ring, and the hydrazide linker. Structure-activity relationship (SAR) studies on analogous compounds provide critical insights into how modifications of these moieties can influence molecular interactions and biological outcomes.
Systematic Modification of Furan, Piperidine, and Hydrazide Moieties
Systematic modifications of each structural component have been shown to significantly impact the biological activity of related molecules.
Furan Moiety: The furan ring is a common scaffold in medicinal chemistry. wisdomlib.orgutripoli.edu.ly In studies of furosemide-derived compounds, which contain a furan ring, replacement of the furanyl moiety with thienyl or benzyl (B1604629) groups was proposed as a strategy to enhance GABAergic potency. nih.gov Research on furan and dihydrofuran-fused benzo[d]imidazole derivatives as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors revealed that substitutions on the furan-containing ring system led to compounds with potent cellular activity. nih.gov Specifically, analogues demonstrated inhibitory potencies in the nanomolar range in cellular assays. nih.gov
Piperidine Moiety: The piperidine ring is a versatile feature in drug design, often contributing to binding affinity and pharmacokinetic properties. In a series of novel piperidine-derived thiosemicarbazones designed as dihydrofolate reductase (DHFR) inhibitors, various substitutions on an associated phenyl ring dramatically influenced inhibitory activity. nih.gov For example, compounds with electron-withdrawing groups like chlorine or trifluoromethyl at the para position of the phenyl ring showed enhanced potency. nih.gov This indicates that the electronic environment surrounding the piperidine scaffold is crucial for target engagement.
Hydrazide Moiety: The hydrazide group (-CONHNH2) is a key functional group that can act as a hydrogen bond donor and acceptor, as well as a linker. In studies of 5-nitro-2-furaldehyde (B57684) hydrazones, modifications to the hydrazone structure were investigated to understand their relationship with antimicrobial activity. nih.gov Furthermore, the synthesis of various hydrazide derivatives has been a strategy to create compounds with a range of biological activities, including antibacterial properties. nih.gov The reactivity and binding capacity of the hydrazide moiety make it a critical point for structural modification to tune the biological profile of the parent compound.
The following table summarizes SAR findings from analogues containing these key moieties, demonstrating how specific structural changes affect biological activity.
| Compound Series | Modified Moiety | Key Modification | Observed Effect on Activity | Target/Assay |
| Piperidine-based Thiosemicarbazones | Piperidine-linked Phenyl | Addition of 4-Cl | Potent Inhibition (IC50 = 14.10 µM) | DHFR Enzyme nih.gov |
| Piperidine-based Thiosemicarbazones | Piperidine-linked Phenyl | Addition of 4-CF3 | Potent Inhibition (IC50 = 13.70 µM) | DHFR Enzyme nih.gov |
| Furan-fused Benzoimidazoles | Furan-containing system | Various substitutions | Potent Inhibition (<50 nM) | mPGES-1 (A549 cells) nih.gov |
| Furosemide Analogues | Furan Ring | Replacement with Thienyl | Proposed to enhance potency | GABA(A) Receptors nih.gov |
Elucidation of Pharmacophoric Features Essential for Molecular Recognition
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on SAR studies of related compounds, a hypothetical pharmacophore for this compound and its analogues can be proposed.
Key pharmacophoric features likely include:
A Hydrogen Bond Acceptor: The oxygen atom within the furan ring and the carbonyl oxygen of the hydrazide group.
Hydrogen Bond Donors: The amine protons of the hydrazide moiety.
A Basic Nitrogen Atom: The nitrogen within the piperidine ring, which is likely protonated at physiological pH, allowing for ionic interactions.
Hydrophobic/Aromatic Regions: The furan ring itself can participate in hydrophobic or aromatic stacking interactions.
The spatial arrangement of these features is critical for optimal binding to a target protein. Pharmacophore analysis of different classes of compounds has shown that the distribution of these features can distinguish between drug-like and non-drug-like molecules. nih.gov For this class of compounds, the distance and orientation between the basic piperidine nitrogen, the hydrogen-bonding hydrazide group, and the aromatic furan ring are paramount for molecular recognition and biological activity.
Rational Design Principles for Modulating Binding Affinity and Selectivity
Insights from SAR and pharmacophore modeling provide a foundation for the rational design of new analogues with improved properties. Key principles for modulating the binding affinity and selectivity of this compound derivatives include:
Modification of the Piperidine Ring: Introducing substituents onto the piperidine ring can alter its basicity and steric profile, potentially improving target selectivity and reducing off-target effects.
Substitution on the Furan Ring: Adding small, electron-withdrawing or electron-donating groups to the furan ring can modulate the electronic properties of the entire molecule, influencing binding interactions.
Bioisosteric Replacement: The furan ring could be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine, pyrazole) to explore different binding modes and improve metabolic stability. nih.gov
Constraining the Molecule: Introducing conformational rigidity, for example, by creating bicyclic structures involving the piperidine or furan moieties, could lock the molecule into a more bioactive conformation, thereby increasing affinity.
Mechanistic Investigations of Cellular Responses (In Vitro Studies, Non-Clinical)
While comprehensive cellular studies on this compound are limited, research on structurally related compounds provides a basis for understanding its potential cellular effects and mechanisms of action.
Analysis of Specific Signaling Pathway Modulations
Analogues of this compound have been shown to modulate several important cellular signaling pathways in non-clinical, in vitro settings.
Dihydrofolate Reductase (DHFR) Pathway: A series of piperidine-based thiosemicarbazones demonstrated potent inhibitory activity against the DHFR enzyme. nih.gov DHFR is crucial for the synthesis of nucleotides and amino acids, and its inhibition disrupts cell proliferation, making it a key target in cancer and antimicrobial therapy. Compounds containing the piperidine scaffold showed IC50 values in the low micromolar range against DHFR. nih.gov
Prostaglandin E2 Synthesis Pathway: Furan-containing compounds have been developed as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory cascade, catalyzing the final step in the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 by these analogues effectively reduces PGE2 levels in cellular assays, indicating a potential anti-inflammatory mechanism. nih.gov
NLRP3 Inflammasome Pathway: A pharmacophore-hybridization strategy was used to develop inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, by combining a piperidine-containing scaffold with other known inhibitor structures. researchgate.net The resulting compounds were able to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in macrophage-like cells. researchgate.net This suggests that the piperidine moiety can be incorporated into structures that modulate inflammatory pathways.
These findings suggest that this compound could potentially exert its effects by modulating one or more of these, or related, signaling pathways. However, direct experimental validation is necessary to confirm these hypotheses.
Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay, CETSA)
Confirming that a compound physically binds to its intended target within a complex cellular environment is a critical step in drug discovery. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize drug-target engagement in intact cells and tissues. nih.govrsc.orgnih.gov The principle of CETSA is based on ligand-induced thermal stabilization of target proteins. nih.gov When a compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation. nih.gov
The CETSA workflow for assessing the engagement of this compound would involve several key steps. First, intact cells would be treated with the compound. These cells, along with an untreated control group (typically treated with the vehicle, e.g., DMSO), would be heated across a range of temperatures. researchgate.net Following heat treatment, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation. researchgate.net The amount of the specific protein of interest remaining in the soluble fraction at each temperature is then quantified, often by Western blotting or mass spectrometry. nih.gov
If this compound binds to a target protein, a shift in the protein's melting curve will be observed. The treated samples will show a higher amount of soluble protein at elevated temperatures compared to the untreated samples, indicating stabilization. This direct evidence of physical interaction inside the cell validates the protein as a cellular target of the compound. researchgate.net
Below is a hypothetical data table illustrating the potential results from an Isothermal Dose-Response Fingerprinting (ITDRF) CETSA experiment, where cells are treated with varying concentrations of this compound and heated at a single, optimized temperature.
| Compound Concentration (µM) | Normalized Soluble Fraction of Protein X (%) |
|---|---|
| 0 (Vehicle) | 25.1 |
| 0.1 | 35.8 |
| 1 | 62.5 |
| 10 | 88.9 |
| 100 | 91.2 |
Gene Expression Profiling in Response to Compound Treatment (Mechanism Focus)
To understand the downstream functional consequences of target engagement by this compound, researchers can perform gene expression profiling. This technique provides a global snapshot of how a compound alters the transcriptome of a cell, offering deep insights into the cellular pathways and biological processes it modulates.
The process involves treating cultured cells with this compound for a specific duration. Subsequently, the messenger RNA (mRNA) is extracted from both treated and untreated cells. Using techniques such as RNA-sequencing (RNA-seq) or microarray analysis, the relative abundance of thousands of transcripts can be quantified simultaneously.
Bioinformatic analysis of the resulting data identifies genes that are significantly upregulated or downregulated in response to the compound. This list of differentially expressed genes (DEGs) can then be used for pathway and gene ontology analysis. Such analyses can reveal whether the compound affects specific signaling pathways (e.g., inflammation, apoptosis, cell cycle progression) or biological functions, thereby helping to elucidate its mechanism of action. For instance, if the compound were to inhibit a key enzyme in a metabolic pathway, gene expression profiling might reveal compensatory upregulation of other enzymes in that pathway. nih.govresearchgate.net
The following interactive table presents a hypothetical list of genes whose expression is altered following treatment with this compound, suggesting a potential impact on cell stress and inflammatory response pathways.
| Gene Symbol | Fold Change | P-value | Associated Pathway |
|---|---|---|---|
| HMOX1 | 3.45 | 0.001 | Oxidative Stress Response |
| IL-6 | -2.89 | 0.005 | Inflammatory Response |
| DDIT3 | 2.50 | 0.008 | ER Stress/Apoptosis |
| NFKBIA | -2.15 | 0.012 | NF-κB Signaling |
| GADD45A | 2.05 | 0.021 | DNA Damage Response |
Synthesis and Characterization of Analogues and Derivatives of 5 Piperidin 1 Ylmethyl 2 Furohydrazide
Rational Design Strategies for Derivative Libraries
The creation of derivative libraries of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is guided by established principles of medicinal chemistry, aiming to systematically probe the chemical space around the core scaffold. These strategies involve targeted modifications of its three key components: the furan (B31954) ring, the piperidine (B6355638) moiety, and the hydrazide linker.
Substituent Effects on the Furan Ring System
The furan ring is an electron-rich aromatic heterocycle susceptible to electrophilic substitution, typically at the 2- and 5-positions. orientjchem.org Its chemical properties and biological interactions can be significantly modulated by the introduction of various substituents. In the context of designing analogues of this compound, modifications at the 3- and 4-positions of the furan ring are of primary interest, as the 2- and 5-positions are already substituted.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution within the furan ring, influencing its reactivity and potential interactions with biological targets. orientjchem.org For instance, EWGs like nitro or cyano groups can increase the bioactivity in certain contexts by enhancing interactions with biological macromolecules. orientjchem.org Conversely, EDGs such as alkyl or alkoxy groups can modulate the lipophilicity and metabolic stability of the molecule.
The following table outlines a rational design strategy for substituents on the furan ring:
| Position | Substituent Type | Example Substituents | Rationale |
| 3 or 4 | Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CF₃ | To probe for potential hydrogen bonding or electronic interactions with a target. |
| 3 or 4 | Electron-Donating Group (EDG) | -CH₃, -OCH₃, -NH₂ | To investigate the impact of increased electron density and steric bulk. |
| 3 or 4 | Halogens | -F, -Cl, -Br | To systematically vary steric and electronic properties and potentially block metabolic sites. |
Stereochemical Modifications and Conformationally Restricted Piperidine Analogues
The piperidine ring is a prevalent structural motif in pharmaceuticals, and its conformation can significantly impact biological activity. nih.govajchem-a.com Introducing stereochemical diversity and conformational constraints are key strategies in drug design to enhance potency, selectivity, and pharmacokinetic properties. acs.orgunina.itthieme-connect.com
Stereochemical modifications can be achieved through the synthesis of substituted piperidine analogues with defined stereochemistry at one or more positions. nih.govnih.govgoogle.com For example, introducing substituents at the 2-, 3-, or 4-positions of the piperidine ring can create chiral centers, leading to diastereomers with potentially different biological activities.
Conformational restriction is a strategy used to lock the piperidine ring into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding to a target. acs.orgunina.itnih.gov This can be accomplished by introducing rigidifying elements such as gem-disubstitution, spirocycles, or fused ring systems. acs.org
A representative library of conformationally restricted piperidine analogues is presented below:
| Modification Strategy | Example Structure | Rationale |
| Stereochemical Variation | (R)- or (S)-3-methylpiperidine | To explore the impact of chirality on biological activity. |
| Gem-Disubstitution | 4,4-dimethylpiperidine | To introduce steric hindrance and restrict ring flexibility. |
| Spirocyclic Analogue | 8-azaspiro[4.5]decane | To create a rigid scaffold with a defined three-dimensional shape. |
| Fused Ring System | Decahydroisoquinoline | To significantly reduce conformational freedom and present substituents in a fixed orientation. |
Isosteric Replacements and Bioisosteric Transformations of the Hydrazide Linker
The hydrazide linker (-CO-NH-NH-) in this compound is a critical component that can be modified to improve metabolic stability and other pharmacokinetic properties. d-nb.infonih.gov Hydrazides can be susceptible to hydrolysis in vivo. d-nb.infonih.gov Isosteric and bioisosteric replacements aim to substitute the hydrazide moiety with other functional groups that mimic its size, shape, and electronic properties while offering improved stability. researchgate.netdrughunter.comnih.govu-tokyo.ac.jp
Common bioisosteres for the hydrazide and related amide functionalities include various five-membered heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. drughunter.com These heterocycles are generally more resistant to enzymatic cleavage and can maintain or even improve binding interactions with a biological target. researchgate.net
The following table details potential bioisosteric replacements for the hydrazide linker:
| Original Linker | Bioisosteric Replacement | Rationale |
| Hydrazide (-CO-NH-NH₂) | 1,2,4-Oxadiazole | To enhance metabolic stability and act as a hydrogen bond acceptor. |
| Hydrazide (-CO-NH-NH₂) | 1,3,4-Oxadiazole | To provide a hydrolytically stable alternative with similar geometry. researchgate.net |
| Hydrazide (-CO-NH-NH₂) | 1,2,3-Triazole | To introduce a stable, polar group that can participate in hydrogen bonding. |
| Hydrazide (-CO-NH-NH₂) | Thioamide (-CS-NH-NH₂) | To alter electronic properties and hydrogen bonding capabilities. |
Synthetic Routes and Methodologies for Key Analogues
The synthesis of a diverse library of analogues of this compound necessitates efficient and versatile synthetic methodologies. Parallel synthesis and combinatorial chemistry approaches are particularly well-suited for this purpose, enabling the rapid generation of a large number of compounds. nih.govnih.govacs.orgbioduro.comuniroma1.it
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis involves the simultaneous synthesis of a series of compounds in separate reaction vessels, allowing for the systematic variation of building blocks. nih.govbioduro.com For the synthesis of a library based on the this compound scaffold, a modular approach can be employed. The synthesis can start from a common intermediate, such as 5-(aminomethyl)-2-furoic acid, which can then be coupled with a diverse set of piperidine analogues. rsc.orgrsc.org The resulting amides can subsequently be converted to the corresponding hydrazides or their bioisosteres.
Combinatorial chemistry, particularly solid-phase synthesis, offers another powerful strategy for generating large libraries of compounds. nih.gov In this approach, the furan scaffold could be attached to a solid support, followed by the sequential addition of the piperidine moiety and the hydrazide or bioisosteric linker. This method facilitates purification as excess reagents and byproducts can be easily washed away.
A hypothetical parallel synthesis scheme is outlined below:
| Step | Reaction | Reactants |
| 1 | Amide Coupling | 5-(chloromethyl)-2-furoyl chloride + Library of substituted piperidines |
| 2 | Hydrazinolysis | Resulting amides + Hydrazine (B178648) hydrate |
| 3 | Bioisostere Formation | Resulting amides + Reagents for heterocycle formation |
Novel Reaction Conditions and Catalyst Systems for Derivative Synthesis
Recent advances in catalysis have provided new tools for the efficient synthesis of heterocyclic compounds. For the construction of the piperidine ring, various transition-metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, can be employed. researchgate.netacs.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.
The synthesis of substituted furan rings can be achieved through various modern synthetic methods, including palladium-catalyzed cross-coupling reactions and cycloisomerization reactions. dntb.gov.uaorganic-chemistry.orgacs.orgnih.gov These techniques allow for the precise introduction of substituents onto the furan ring.
The development of novel catalyst systems, including those based on copper, palladium, and rhodium, has enabled more efficient and selective syntheses of piperidine and furan derivatives. mdpi.comnih.govnih.govsemanticscholar.org For instance, copper-catalyzed reactions have been shown to be effective for the formation of C-N bonds in the synthesis of piperidine analogues. nih.gov
The following table summarizes some novel catalytic approaches:
| Target Moiety | Catalytic System | Reaction Type |
| Piperidine | Palladium(0) with phosphine ligands | Buchwald-Hartwig amination |
| Furan | Copper(I) or Gold(I) catalysts | Cycloisomerization of enynes |
| Piperidine | Rhodium complexes | Asymmetric hydrogenation of pyridine precursors |
Comparative Structural and Computational Studies of Analogues
The rational design of more potent and selective derivatives of this compound hinges on a thorough understanding of its structure-activity relationships (SAR). Computational chemistry and structural biology provide powerful tools to investigate these relationships at a molecular level. By comparing a series of synthesized analogues, researchers can identify key structural features responsible for desired biological effects and optimize them.
Elucidation of Common Structural Motifs and Conformational Differences
The structural backbone of this compound and its analogues is characterized by three key components: the piperidine ring, the central furan ring, and the 2-furohydrazide side chain. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the precise three-dimensional arrangement of these motifs and identifying conformational preferences.
Conformational differences among analogues often arise from substitutions on the piperidine or furan rings, or modifications to the hydrazide group. For instance, the introduction of bulky substituents on the piperidine ring can lead to steric hindrance, altering the torsional angles between the heterocyclic rings. These conformational changes can have a significant impact on how the molecule interacts with biological targets.
| Analogue | Substitution | Observed Conformation of Piperidine Ring | Key Torsional Angle (Furan-CH2-N) |
| Parent Compound | None | Chair | 175° |
| Analogue A | 4-methylpiperidine | Chair | 172° |
| Analogue B | 4-phenylpiperidine | Chair | 168° |
| Analogue C | 3-chlorofuran | Chair | 178° |
This table presents hypothetical data for illustrative purposes, based on common findings in related heterocyclic compounds.
Comparative Molecular Dynamics and Docking Studies across Derivative Series
To gain a dynamic perspective on the behavior of these analogues and to predict their binding affinities for specific biological targets, comparative molecular dynamics (MD) simulations and molecular docking studies are employed. These computational techniques allow for the exploration of the conformational landscape of the molecules and their potential interactions with protein active sites.
Molecular docking studies can be used to predict the preferred binding mode of a series of derivatives within a target protein's active site. For instance, docking studies of furan-based peptides have been used to understand their interaction with proteasome subunits. nih.gov By comparing the docking scores and binding poses of different analogues, researchers can identify which structural modifications enhance binding affinity. Common interactions may include hydrogen bonds between the hydrazide moiety and polar amino acid residues, as well as hydrophobic interactions involving the furan and piperidine rings.
Molecular dynamics simulations provide a more in-depth understanding of the stability of the ligand-protein complex over time. nih.gov By simulating the dynamic behavior of the complex in a solvated environment, researchers can assess the flexibility of the ligand and the protein, and identify key residues that contribute to stable binding. For example, MD simulations can reveal whether conformational changes observed in the solid state are maintained in a dynamic, solution-phase environment.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) |
| Parent Compound | Hypothetical Kinase A | -8.5 | ASP145, LYS78 | 1.2 |
| Analogue A | Hypothetical Kinase A | -8.9 | ASP145, LYS78, ILE143 | 1.1 |
| Analogue B | Hypothetical Kinase A | -9.5 | ASP145, LYS78, PHE160 | 0.9 |
| Analogue C | Hypothetical Kinase A | -8.2 | ASP145, LYS78 | 1.5 |
This table presents hypothetical data for illustrative purposes, based on common findings in molecular modeling studies of small molecule inhibitors.
Correlating Theoretical Predictions with Experimental Mechanistic Findings
A crucial aspect of computational studies is the validation of theoretical predictions with experimental data. The insights gained from molecular docking and MD simulations can guide the synthesis of new derivatives with predicted improved activity. The biological evaluation of these new compounds then serves to either confirm or refine the computational models.
For example, if docking studies predict that a specific hydrophobic pocket in the target's active site is not fully occupied by the parent compound, a derivative with a larger, lipophilic substituent at the corresponding position can be synthesized. If this new derivative exhibits enhanced biological activity, it provides experimental support for the accuracy of the binding model.
Furthermore, discrepancies between theoretical predictions and experimental results can be equally informative. If a synthesized compound with a high predicted binding affinity shows poor biological activity, it may suggest that other factors, such as cell permeability or metabolic stability, are playing a significant role. This iterative process of computational prediction, synthetic modification, and experimental validation is a cornerstone of modern drug discovery and is essential for unraveling the complex structure-activity relationships of compounds like this compound and its derivatives. nih.gov
Future Directions and Broader Research Implications of 5 Piperidin 1 Ylmethyl 2 Furohydrazide Research
Potential as a Modular Scaffold for Rational Design of Chemical Probes
The structure of 5-(Piperidin-1-ylmethyl)-2-furohydrazide is inherently modular, making it an excellent scaffold for the rational design of chemical probes. researchgate.net Chemical probes are essential tools for exploring biological systems, and their design often relies on a central scaffold that can be systematically modified. The piperidine (B6355638) moiety is recognized as a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties, including enhanced membrane permeability and metabolic stability. researchgate.net
The three key components of the molecule—the piperidine ring, the furan (B31954) linker, and the furohydrazide end—can be independently altered to fine-tune activity and selectivity. For instance, substitutions on the piperidine ring can modulate binding affinity and specificity for a biological target. The furan ring provides a rigid linker that can be further functionalized, while the hydrazide group can be used to attach reporter molecules like fluorophores or biotin (B1667282) for imaging and pull-down assays, respectively. This modularity allows for the creation of a diverse library of probes to investigate specific biological questions. rsc.orgnih.gov
Integration into High-Throughput Screening Libraries for Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify "hits" against a specific biological target. chemdiv.com Compound libraries for HTS are curated to include structurally diverse, drug-like molecules. This compound, with its distinct heterocyclic framework and multiple functional groups, represents a valuable addition to such libraries. stanford.edu
Its inclusion in HTS campaigns could lead to the identification of novel protein targets and biological pathways. nih.gov The piperidine and furan motifs are present in many known bioactive compounds, increasing the likelihood that derivatives of this scaffold will interact with biologically relevant macromolecules. ajchem-a.comscirp.orgscirp.org Successful hit identification would then initiate a hit-to-lead optimization process, where the modular nature of the scaffold would be highly advantageous for improving potency and selectivity. chemdiv.comnih.gov
Advancements in Synthetic Methodologies for Related Heterocyclic Systems
The demand for complex heterocyclic compounds like this compound drives innovation in synthetic organic chemistry. Research into efficient and scalable syntheses of this molecule can lead to the development of new synthetic methods applicable to a broader range of related heterocyclic systems. nih.gov
Future research could focus on developing novel catalytic systems, one-pot reactions, or flow chemistry processes for the synthesis of substituted piperidines and furans. researchgate.netnih.gov For example, new methods for the C-H activation of furan rings or more efficient ways to couple piperidine moieties to heterocyclic cores would be significant contributions to the field. nih.gov These advancements would not only facilitate the production of this compound and its analogs but also provide synthetic chemists with new tools for constructing other complex molecules. researchgate.netnih.gov
Contributions to Fundamental Understanding of Furohydrazide and Piperidine Chemistry
Detailed investigation of this compound can provide deeper insights into the fundamental chemistry of its constituent parts. The electronic interplay between the electron-rich furan ring, the basic piperidine nitrogen, and the nucleophilic hydrazide group can influence the molecule's conformation, reactivity, and physicochemical properties.
Studying the structure-activity relationships (SAR) of a library of derivatives can elucidate the specific roles of each component in biological activity. clinmedkaz.org For example, understanding how modifications to the piperidine ring affect the reactivity of the hydrazide moiety could provide valuable information for the design of other hydrazide-containing compounds. This fundamental knowledge contributes to the broader understanding of heterocyclic chemistry and informs the design of future generations of molecules with desired properties. researchgate.netresearchgate.net
Exploration of this compound in Materials Science or Analytical Chemistry (e.g., Ionophore applications)
Beyond its potential in biology and medicine, the unique chemical structure of this compound suggests possible applications in materials science and analytical chemistry. The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes the molecule a potential ligand for metal ions.
This coordinating ability could be exploited to develop ionophores—molecules that can selectively bind and transport ions across membranes. Such ionophores have applications in chemical sensors, ion-selective electrodes, and separation technologies. Furthermore, the rigid furan core and the flexible piperidine group could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or catalytic properties. Future research in these areas could uncover novel applications for this versatile heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Piperidin-1-ylmethyl)-2-furohydrazide, and how can reaction yields be improved?
- Methodological Answer : Synthesis should prioritize regioselective functionalization of the furan ring and hydrazide coupling. Key steps include:
- Piperidine Substitution : Use reductive amination or nucleophilic substitution to introduce the piperidinylmethyl group at the 5-position of 2-furoic acid derivatives.
- Hydrazide Formation : React the intermediate with hydrazine under controlled pH (e.g., ammonium acetate buffer, pH 6.5) to minimize side reactions .
- Yield Optimization : Employ Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Continuous-flow chemistry may enhance reproducibility and scalability .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm piperidine methylene protons (δ 2.5–3.5 ppm) and hydrazide NH peaks (δ 8.0–9.5 ppm). FT-IR can validate the C=O stretch (~1650 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H] ion).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like furoic acid derivatives .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the hydrazide moiety in catalytic or biological systems?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectroscopy to study hydrazide coordination with metal ions (e.g., Cu, Fe) under varying pH .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the hydrazide group and predict nucleophilic/electrophilic sites .
- Isotopic Labeling : Incorporate -labeled hydrazine to track reaction pathways in enzyme inhibition assays .
Q. What strategies mitigate toxicity risks during in vitro or in vivo studies?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC values. Compare with structurally similar hydrazine derivatives (e.g., phenylhydrazines) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .
- Safety Protocols : Follow GHS guidelines for handling hydrazides: use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modifications : Replace piperidine with morpholine or thiomorpholine to alter lipophilicity (logP). Introduce electron-withdrawing groups (e.g., -CF) on the furan ring to enhance electrophilicity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases, GPCRs). Validate with SPR or ITC for affinity measurements .
- Bioisosteric Replacement : Substitute the hydrazide group with a triazole or oxadiazole ring to improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
